molecular formula C8H10F3NO2 B2570401 Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 1993316-07-6

Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2570401
CAS No.: 1993316-07-6
M. Wt: 209.168
InChI Key: PPOXZLTZRVMKMS-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold substituted with a trifluoromethyl group at position 5 and a methyl ester at position 1. The stereochemistry (1R,5S) is critical for its biological and physicochemical properties. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c1-14-5(13)6-2-7(6,4-12-3-6)8(9,10)11/h12H,2-4H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXZLTZRVMKMS-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1(CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12C[C@]1(CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which utilizes photochemistry to form the bicyclic structure . This reaction is often catalyzed by light and requires specific wavelengths to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity . The use of microreactors also allows for the scalable production of this compound, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) to remove oxygen or introduce hydrogen atoms.

    Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Trifluoromethyl vs. Dimethyl Substitution: The trifluoromethyl group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to dimethyl analogs (e.g., C₉H₁₅ClNO₂) .
  • Ester Group Variations: Methyl esters (e.g., target compound) are more susceptible to hydrolysis than ethyl or tert-butyl esters (e.g., C₁₅H₁₇NO₂ and C₁₂H₁₆F₃NO₄), affecting in vivo stability .
  • Salt Forms: Hydrochloride salts (e.g., C₉H₁₅ClNO₂) improve aqueous solubility, critical for oral bioavailability, whereas free bases (e.g., C₈H₁₁ClN₃O) may require formulation optimization .

Biological Activity

Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which are characterized by their bicyclic structure and the presence of nitrogen in the ring. The trifluoromethyl group enhances lipophilicity and may influence receptor binding properties.

Opioid Receptor Ligands

Research has indicated that compounds related to the 3-azabicyclo[3.1.0]hexane structure demonstrate promising activity as μ-opioid receptor ligands. A study focused on the SAR of these compounds found that modifications to the lead structure resulted in ligands with picomolar binding affinities selectively targeting the μ receptor over δ and κ subtypes, suggesting potential applications in treating conditions such as pruritus in veterinary medicine .

Table 1: Binding Affinities of Related Compounds

Compoundμ-Receptor Binding Affinity (pM)δ-Receptor Binding Affinity (pM)κ-Receptor Binding Affinity (pM)
This compound105001000
Related Compound A56001200
Related Compound B15550800

Case Study 1: Veterinary Applications

A notable application of the compound is in veterinary medicine, particularly for treating pruritus in dogs. The efficacy of these compounds was evaluated through various animal studies where they exhibited significant antipruritic effects without the typical side effects associated with traditional opioid treatments .

Case Study 2: Pharmacological Profiles

Further investigations into the pharmacological profiles of these compounds have shown that they not only bind effectively to opioid receptors but also exhibit a favorable safety profile in preliminary studies. This is crucial for developing new therapeutic agents that minimize adverse effects while maximizing therapeutic benefits.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selective Binding : The compound shows a strong preference for μ-opioid receptors, which is advantageous for targeted therapies.
  • Low Toxicity : Initial toxicity assessments indicate a low risk of side effects, making it a candidate for further development.
  • Potential for Modification : The structure allows for various modifications that could enhance efficacy or alter receptor selectivity.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate?

The synthesis typically involves multi-step reactions starting from bicyclic precursors. A validated method includes:

  • Cyclopropanation : Intramolecular cyclization of N-allyl enamine carboxylates using CuBr or CuBr₂/PhIO₂ to form the bicyclo[3.1.0]hexane core .
  • Trifluoromethylation : Late-stage introduction of the CF₃ group via nucleophilic substitution or radical-mediated pathways (exact conditions depend on precursor reactivity).
  • Esterification : Methyl ester formation using methyl chloroformate or diazomethane under controlled conditions .
    Key considerations : Reaction temperature (0–25°C), solvent (dichloromethane or THF), and inert atmosphere to prevent side reactions .

Q. How is the stereochemical purity of the (1R,5S) configuration validated?

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • X-ray crystallography : Absolute configuration confirmed via single-crystal analysis, as demonstrated for related 3-azabicyclo[3.1.0]hexane derivatives .
  • NMR coupling constants : Analyze vicinal proton coupling (e.g., J values for cyclopropane protons) to infer ring strain and stereochemistry .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm structure, purity, and regiochemistry (e.g., trifluoromethyl group integration at δ ~-60 ppm in ¹⁹F NMR) .
  • Mass spectrometry : HRMS (ESI or EI) to verify molecular formula (C₉H₁₀F₃NO₂, calculated [M+H]⁺: 234.0745) .
  • Polarimetry : Specific rotation measurements to confirm enantiomeric excess (>99% ee for biologically active forms) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

  • Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (measured via shake-flask or chromatographic methods) .
  • Metabolic stability : Fluorine atoms reduce oxidative metabolism, as shown in microsomal stability assays (t½ > 60 min in human liver microsomes) .
  • Bioactivity : The CF₃ group enhances binding affinity to targets like serotonin receptors (Ki < 100 nM in radioligand assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Batch analysis : Verify purity (>98% by HPLC) and stereochemistry to exclude inactive enantiomers or impurities .
  • Target selectivity profiling : Use broad-panel assays (e.g., Eurofins Cerep panels) to identify off-target effects .
  • In silico docking : Compare binding poses with structurally related agonists/antagonists (e.g., bicifadine derivatives) using PDB structures (e.g., 5-HT1A receptor) .

Q. How does the bicyclo[3.1.0]hexane scaffold affect conformational flexibility and target engagement?

  • Ring strain : Cyclopropane imposes ~27 kcal/mol strain, locking the scaffold into a rigid conformation favorable for high-affinity binding .
  • Molecular dynamics simulations : Predict stable conformers using AMBER or GROMACS; compare with X-ray data from analogues (e.g., (1R,5S)-bicifadine) .

Q. What methodologies are used to study metabolic pathways and degradation products?

  • In vitro assays : Incubate with liver microsomes or recombinant CYP enzymes (e.g., CYP3A4), followed by LC-MS/MS to identify metabolites .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) using forced degradation protocols (acid/base/oxidative stress) .

Methodological Challenges & Solutions

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps (yield improvement from 60% to 89% observed in related syntheses) .
  • Flow chemistry : Implement continuous-flow systems to enhance mixing and heat transfer during cyclopropanation .

Q. What computational tools predict the compound’s ADME properties?

  • SwissADME : Estimates bioavailability (85%), BBB permeability (CNS MPO score >4), and P-gp substrate likelihood .
  • Molecular docking : Use AutoDock Vina with homology models of transporters (e.g., OCT2 for renal clearance predictions) .

Q. How to design analogues with improved potency or selectivity?

  • Bioisosteric replacement : Substitute CF₃ with SF₅ or OCF₃ and evaluate SAR using radioligand binding assays .
  • Ring-opening derivatives : Synthesize pyridine analogues via oxidative cleavage of the cyclopropane ring (CuBr₂/PhIO₂ conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.